Cas no 83883-26-5 (4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid)

4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid structure
83883-26-5 structure
Nombre del producto:4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid
Número CAS:83883-26-5
MF:C16H20O5
Megavatios:292.327005386353
MDL:MFCD01166387
CID:60626
PubChem ID:3713565

4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid Propiedades químicas y físicas

Nombre e identificación

    • 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
    • 4-(6-ACRYLOXY-HEX-1-YLOXY)BENZOIC ACID
    • 4-(6-prop-2-enoyloxyhexoxy)benzoic acid
    • 4-[6-Acryloyloxy-n-hex-1-yloxy]benzoicacid
    • 4-(6-ACRYLOXYHEXYL-1-OXY)BENZOIC ACID
    • 4-(6-Acryloxy-hexyl-1-oxy)-benzoic acid
    • 4-(6-acryloyloxyhexyloxy)benzoic acid
    • Benzoic acid, 4-[[6-[(1-oxo-2-propenyl)oxy]hexyl]oxy]-
    • 4-{[6-(acryloyloxy)hexyl]oxy}benzoic acid
    • 4-[6-acryloyloxyhexyloxy]benzoic acid
    • 4-(6-prop-2-enoyloxyhexyloxy)benzoic acid
    • 4-(6-(acryloyloxy)hexyloxy)benzoic acid
    • A6OBA
    • 4-[[6-[(1-Oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoic acid (ACI)
    • Benzoic acid, 4-[[6-[(1-oxo-2-propenyl)oxy]hexyl]oxy]- (9CI)
    • 4-(6-Acryloylhex-1-yloxy)benzoic acid
    • 4-(6-Acryloyloxyhex-1-yloxy)benzoic acid
    • 4-(6-Propenoyloxyhexyloxy)benzoic acid
    • 4-(6′-Acryloyloxyhexyloxy)benzoic acid
    • 4-(Acryloyloxyhexyloxy)benzoic acid
    • 4-(ω-Acryloyloxyhexyloxy)benzoic acid
    • 4-[[6-(Acryloxy)hexyl]oxy]benzoic acid
    • 4-[[6-(Acryloyloxy)hexyl]oxy]benzoic acid
    • 6-(4-Carboxyphenoxy)-n-hexyl acrylate
    • 6OBA
    • MFCD01166387
    • 4-((6-(Acryloyloxy)hexyl)oxy)benzoicacid
    • 4-(6-acrylyloxyhexyloxy)benzoic acid
    • FT-0660747
    • SY271805
    • 4-{[6-(prop-2-enoyloxy)hexyl]oxy}benzoic acid
    • A854401
    • Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-
    • C16H20O5
    • 4-(6-acryloxyhexyloxy)benzoic acid
    • 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-Benzoic acid
    • SCHEMBL224332
    • 4-(6-acryloyloxy-hexyloxy)-benzoic acid
    • N10429
    • 83883-26-5
    • 4-(6-Propenoyloxy-hexyloxy)-benzoic acid
    • CS-0059998
    • FLPSQLAEXYKMGQ-UHFFFAOYSA-N
    • 4-(6-acryloyloxyhexyloxy)-benzoic acid
    • 4-(6'-acryloyloxyhexyloxy)benzoic acid
    • AKOS015998953
    • 4-(6-ACRYLOXY-HEX-1-YLOXY)BENZOICACID
    • DS-18483
    • 4-[6-(acryloyloxy)hexyloxy]benzoic acid
    • DTXSID30395395
    • 4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid
    • MDL: MFCD01166387
    • Renchi: 1S/C16H20O5/c1-2-15(17)21-12-6-4-3-5-11-20-14-9-7-13(8-10-14)16(18)19/h2,7-10H,1,3-6,11-12H2,(H,18,19)
    • Clave inchi: FLPSQLAEXYKMGQ-UHFFFAOYSA-N
    • Sonrisas: O=C(C=C)OCCCCCCOC1C=CC(C(O)=O)=CC=1

Atributos calculados

  • Calidad precisa: 292.131074g/mol
  • Carga superficial: 0
  • XLogP3: 4.2
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Cuenta de enlace giratorio: 11
  • Masa isotópica única: 292.131074g/mol
  • Masa isotópica única: 292.131074g/mol
  • Superficie del Polo topológico: 72.8Ų
  • Recuento de átomos pesados: 21
  • Complejidad: 332
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1

Propiedades experimentales

  • Denso: 1.139
  • Punto de ebullición: 446.9 °C at 760 mmHg
  • Punto de inflamación: 160.4 °C
  • PSA: 72.83000
  • Logp: 3.05320

4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A110759-5g
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
83883-26-5 97%
5g
$23.0 2025-02-21
Ambeed
A110759-250mg
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
83883-26-5 97%
250mg
$6.0 2025-02-21
Ambeed
A110759-100g
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
83883-26-5 97%
100g
$175.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HW978-20g
4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid
83883-26-5 97%
20g
¥816.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A98690-10g
4-((6-(Acryloyloxy)hexyl)oxy)benzoicacid
83883-26-5 95%
10g
¥210.0 2024-07-16
Fluorochem
212978-1g
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
83883-26-5 95%
1g
£12.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1130638-1g
4-(6-Prop-2-enoyloxyhexoxy)benzoic acid
83883-26-5 96%
1g
¥45.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1130638-25g
4-(6-Prop-2-enoyloxyhexoxy)benzoic acid
83883-26-5 96%
25g
¥567.00 2024-07-28
Ambeed
A110759-1g
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
83883-26-5 97%
1g
$9.0 2025-02-21
Chemenu
CM158343-100g
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
83883-26-5 95%
100g
$327 2022-06-10

4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  30 min, reflux
1.2 Catalysts: Potassium iodide ;  reflux; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  8 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Catalysts: p-Toluenesulfonic acid ,  Hydroquinone Solvents: Chloroform ;  6 h, 100 °C
Referencia
Synthesis and Photoinduced Reorientation of Liquid Crystalline Polymers with Phenyl Thiobenzoate Side Groups
Kawatsuki, Nobuhiro; et al, Macromolecules (Washington, 2013, 46(6), 2092-2099

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  15 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
2.1 Solvents: Dimethylacetamide ;  15 - 20 °C; 2 h, rt
2.2 Solvents: Water ;  0 °C
Referencia
Programmable Chromism and Photoluminescence of Spiropyran-Based Liquid Crystalline Polymer with Tunable Glass Transition Temperature
Hu, Wei; et al, Angewandte Chemie, 2021, 60(35), 19406-19412

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium iodide Solvents: Acetone ;  5 h, reflux
2.1 Solvents: Dimethylformamide ;  1.5 h, 80 °C; 15 h, rt
Referencia
The smectogenity as a crucial factor of broadening of the selective light reflection peak in cholesteric photopolymerizable mixtures
Muraveva, Valeriia; et al, Liquid Crystals, 2022, 49(11), 1459-1465

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone ;  24 h, reflux
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt; overnight, rt → reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Dimethylacetamide Solvents: 1,4-Dioxane ;  15 min, 0 °C; 0 °C → rt; overnight, 45 °C
3.2 Solvents: Water ;  cooled
Referencia
The first blue phase reactive monomers containing a bi-mesogenic core and their side-chain polymers
Wei, Chong-Lun; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2015, 3(18), 4663-4669

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Monosodium phosphate ,  Sodium chlorite Solvents: Dimethyl sulfoxide ,  Water
Referencia
Polar Liquid Crystalline Polymers Bearing Mesogenic Side Chains with Large Dipole Moment
Dai, Shuqi; et al, Macromolecules (Washington, 2021, 54(13), 6045-6051

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide Solvents: Ethanol ,  Water ;  45 min, heated; 20 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: p-Toluenesulfonic acid ,  Hydroquinone Solvents: Chloroform ;  reflux
Referencia
Hydrogen bonding and liquid crystallinity of low molar mass and polymeric mesogens containing benzoic acids: a variable temperature Fourier transform infrared spectroscopic study
Martinez-Felipe, A.; et al, Phase Transitions, 2014, 87(12), 1191-1210

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  12 h, 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  6 h, reflux
3.1 Reagents: N,N-Dimethylaniline Solvents: 1,4-Dioxane ;  3 h, 60 °C
Referencia
Coupling of Photoinduced Mass Immigration with Polymer Networks to Produce Nanostructured Materials Capable of Reversibly Creating Arbitrary Deformations
Yin, Xianpeng; et al, Macromolecular Chemistry and Physics, 2018, 219(14),

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: N-Methyl-2-pyrrolidone ;  3 h, rt
Referencia
Opposite self-folding behavior of polymeric photoresponsive actuators enabled by a molecular approach
Martella, Daniele; et al, Polymers (Basel, 2019, 11(10),

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  36 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
2.1 Reagents: N,N-Dimethylaniline Solvents: Tetrahydrofuran ;  30 min, cooled; 48 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, cooled
Referencia
Allyl sulfide-based visible light-induced dynamically reshaped liquid crystalline elastomer/SWCNT nanocomposites capable of multimode NIR photomechanical actuations
Wu, Zhongying; et al, New Journal of Chemistry, 2020, 44(26), 10902-10910

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Potassium iodide Solvents: Ethanol ,  Water ;  rt; 10 min, reflux
1.2 2 h, reflux
1.3 Reagents: N,N-Dimethylaniline ,  2,6-Di-tert-butyl-4-methylphenol Solvents: 1,4-Dioxane ;  cooled; 24 h, rt
Referencia
Optical properties of chiral nematic side-chain copolymers bearing cholesteryl and azobenzene building blocks
Liu, Jui-Hsiang; et al, Journal of Polymer Science, 2011, 49(3), 770-780

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ;  5 h, reflux
2.1 Reagents: N,N-Dimethylaniline Solvents: 1,4-Dioxane ;  60 °C; 2 h, 60 °C
Referencia
Fabrication of highly efficient coatable polarizer from tolane-based smectic reactive mesogen
He, Rui; et al, Polymer, 2019, 176, 51-59

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Potassium iodide Solvents: Ethanol ,  Water ;  20 min, rt; 16 h, 90 °C
2.1 Reagents: N,N-Dimethylaniline Solvents: 1,4-Dioxane ;  rt; 0.5 h, rt; rt → 55 °C; 3 h, 55 °C
Referencia
Tough and Photo-Plastic Liquid Crystal Elastomer with a 2-Fold Dynamic Linker for Artificial Muscles
Wu, Yongpeng; et al, ACS Applied Materials & Interfaces, 2023, 15(37), 44205-44211

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, 60 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, 0 °C
2.2 10 min, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Monosodium phosphate ,  Sodium chlorite Solvents: Dimethyl sulfoxide ,  Water
Referencia
Polar Liquid Crystalline Polymers Bearing Mesogenic Side Chains with Large Dipole Moment
Dai, Shuqi; et al, Macromolecules (Washington, 2021, 54(13), 6045-6051

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ;  100 °C
2.1 Reagents: N,N-Dimethylaniline Solvents: 1,4-Dioxane ;  60 °C
Referencia
Bulk-mediated in-situ homogeneous photoalignment induced by reactive mesogen containing diphenylacetylene moiety
He, Rui; et al, Liquid Crystals, 2020, 47(6), 819-830

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Potassium iodide Solvents: Ethanol ,  Water ;  20 min, rt; 16 h, rt → 90 °C
2.1 Reagents: N,N-Dimethylaniline Solvents: 1,4-Dioxane ;  < 10 min, 0 °C; 0 °C → rt; 0.5 h, rt; 3 h, 55 °C
Referencia
Ultrahigh fatigue resistant liquid crystal elastomer-based material enabled by liquid metal
Lu, Hai-Feng; et al, Science China Materials, 2022, 65(6), 1679-1686

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Dimethylacetamide Solvents: 1,4-Dioxane ;  15 min, 0 °C; 0 °C → rt; overnight, 45 °C
1.2 Solvents: Water ;  cooled
Referencia
The first blue phase reactive monomers containing a bi-mesogenic core and their side-chain polymers
Wei, Chong-Lun; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2015, 3(18), 4663-4669

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  6 h, reflux
2.1 Reagents: N,N-Dimethylaniline Solvents: 1,4-Dioxane ;  3 h, 60 °C
Referencia
Coupling of Photoinduced Mass Immigration with Polymer Networks to Produce Nanostructured Materials Capable of Reversibly Creating Arbitrary Deformations
Yin, Xianpeng; et al, Macromolecular Chemistry and Physics, 2018, 219(14),

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt; overnight, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Dimethylacetamide Solvents: 1,4-Dioxane ;  15 min, 0 °C; 0 °C → rt; overnight, 45 °C
2.2 Solvents: Water ;  cooled
Referencia
The first blue phase reactive monomers containing a bi-mesogenic core and their side-chain polymers
Wei, Chong-Lun; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2015, 3(18), 4663-4669

Métodos de producción 19

Condiciones de reacción
1.1 Solvents: Dimethylformamide ;  1.5 h, 80 °C; 15 h, rt
Referencia
The smectogenity as a crucial factor of broadening of the selective light reflection peak in cholesteric photopolymerizable mixtures
Muraveva, Valeriia; et al, Liquid Crystals, 2022, 49(11), 1459-1465

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, 0 °C
1.2 10 min, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Monosodium phosphate ,  Sodium chlorite Solvents: Dimethyl sulfoxide ,  Water
Referencia
Polar Liquid Crystalline Polymers Bearing Mesogenic Side Chains with Large Dipole Moment
Dai, Shuqi; et al, Macromolecules (Washington, 2021, 54(13), 6045-6051

Métodos de producción 21

Condiciones de reacción
1.1 Solvents: Dimethylacetamide ;  15 - 20 °C; 2 h, rt
1.2 Solvents: Water ;  0 °C
Referencia
Programmable Chromism and Photoluminescence of Spiropyran-Based Liquid Crystalline Polymer with Tunable Glass Transition Temperature
Hu, Wei; et al, Angewandte Chemie, 2021, 60(35), 19406-19412

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Potassium iodide Solvents: Ethanol ,  Water ;  18 h, reflux
2.1 Solvents: N-Methyl-2-pyrrolidone ;  3 h, rt
Referencia
The role of crosslinker molecular structure on mechanical and light-actuation properties in liquid crystalline networks
Donato, Simone; et al, Macromolecular Rapid Communications, 2023, 44(9),

Métodos de producción 23

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 -
Referencia
Humidity-Responsive Blue Phase Liquid-Crystalline Film with Reconfigurable and Tailored Visual Signals
Hu, Wei; et al, Advanced Functional Materials, 2020, 30(43),

4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid Raw materials

4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid Preparation Products

4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid Proveedores

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:83883-26-5)4-((6-(acryloyloxy)hexyl)oxy)benzoic acid
Número de pedido:PLC-014
Estado del inventario:In stock
Cantidad:Gram-Ton
Pureza:95%
Información sobre precios actualizada por última vez:Wednesday, 16 October 2024 11:29
Precio ($):Enquiry

4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:83883-26-5)4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid
A854401
Pureza:99%/99%
Cantidad:100g/500g
Precio ($):328.0/686.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:83883-26-5)4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
sfd18045
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe